
2-Aminopyrimidine-4-carbaldehyde
描述
Synthesis Analysis
The synthesis of 2-Aminopyrimidine-4-carbaldehyde and its derivatives often involves multistep reactions, including condensation and cyclization processes. For example, a novel synthesis approach for 2-aminopyrimidine derivatives utilizes the reaction of tert-butoxycarbonylguanidine with key intermediates, proving the compound's role as a versatile building block for the construction of complex molecular architectures (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-4-carbaldehyde allows for the formation of various hydrogen-bonded frameworks and sheet structures, as demonstrated by its crystalline forms. The electronic structure of the molecule is polarized, facilitating interactions that lead to the formation of three-dimensional frameworks or sheet-like structures through hydrogen bonding (Low et al., 2007).
科学研究应用
Application 1: Anti-inflammatory Activities
- Methods of Application: The synthesis of these pyrimidines involves numerous methods, with one of them being the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Particular NO-/PGE 2-inhibitory pyrimidines reduced the intensity of intestinal inflammatory disorder in a murine model of ulcerative colitis .
Application 2: Synthesis of Pyrimidine-based Compound Precursors
- Methods of Application: The synthesis involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Application 3: Antioxidant Activities
- Methods of Application: The synthesis of these pyrimidines involves numerous methods, with one of them being the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Application 4: Synthesis of Schiff Bases
- Summary of the Application: Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
- Methods of Application: The synthesis involves Schiff bases derived from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .
- Results or Outcomes: These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Application 5: Antitrypanosomal Activities
- Methods of Application: The synthesis of these derivatives was carried out from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: The synthesized 2-aminopyrimidine derivatives showed promising antitrypanosomal activities .
Application 6: Precursors to Fused Pyrimidines
- Methods of Application: The synthesis involves hetero-annulation reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
- Results or Outcomes: These precursors are used to construct a variety of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
未来方向
The future directions for research on 2-Aminopyrimidine-4-carbaldehyde could involve further exploration of its potential as a bioactive ligand and its use in the development of pharmaceutical products . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .
属性
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrimidine-4-carbaldehyde | |
CAS RN |
165807-06-7 | |
| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

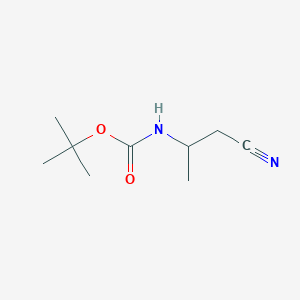
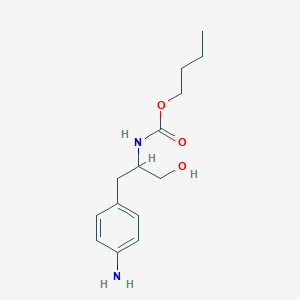

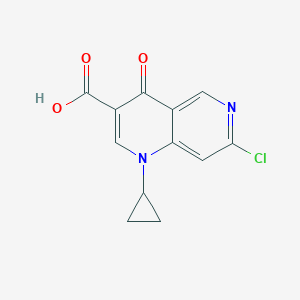

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
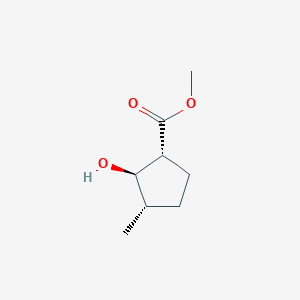
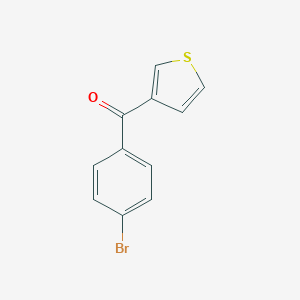
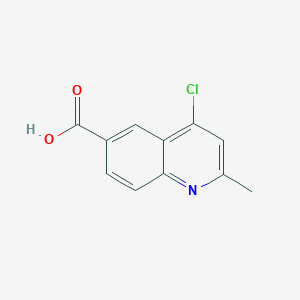
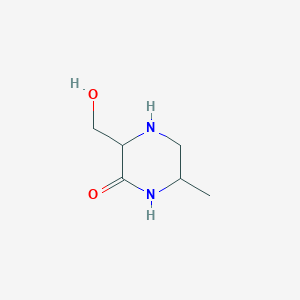
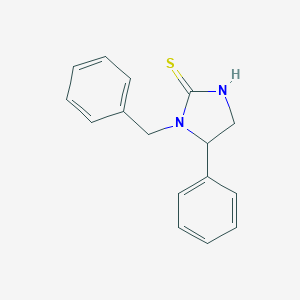
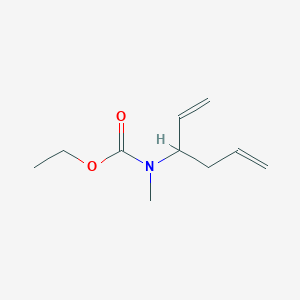
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)